molecular formula C14H12N2OS B2966623 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine CAS No. 539811-75-1

6-Methoxy-N-phenylbenzo[d]thiazol-2-amine

Cat. No.: B2966623
CAS No.: 539811-75-1
M. Wt: 256.32
InChI Key: WFUYZYIHKRUKFV-UHFFFAOYSA-N
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Description

6-Methoxy-N-phenylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-phenylbenzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with methoxy-substituted aniline derivatives. One common method involves the use of copper (I) iodide (CuI) as a catalyst in water, which facilitates the intramolecular S-arylation of in situ generated 2-halothioureas . This method is efficient and environmentally friendly, as it uses water as the reaction medium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the minimization of hazardous reagents, are likely to be applied in large-scale synthesis to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-phenylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

6-Methoxy-N-phenylbenzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-N-phenylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties.

Properties

IUPAC Name

6-methoxy-N-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-7-8-12-13(9-11)18-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUYZYIHKRUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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